molecular formula C21H19ClN2O3S B492816 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHYLPHENYL)BENZAMIDE CAS No. 690245-40-0

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHYLPHENYL)BENZAMIDE

Cat. No.: B492816
CAS No.: 690245-40-0
M. Wt: 414.9g/mol
InChI Key: MRJWKGZWDRSHIN-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide is a complex organic compound that features a benzamide core with sulfonamide and chlorobenzene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide typically involves multiple steps. One common route starts with the acylation of 4-methylbenzene-1,3-diamine using benzoic anhydride to form an intermediate product. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity. The use of microreactors also enables the determination of intrinsic reaction kinetics parameters, which can be used to further optimize the process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorobenzene group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chlorobenzenesulfonamido)methyl]-N-(4-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and chlorobenzene groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-15-5-11-19(12-6-15)24-21(25)17-9-7-16(8-10-17)14-23-28(26,27)20-4-2-3-18(22)13-20/h2-13,23H,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWKGZWDRSHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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